(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol
Description
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol is a chiral organic compound that features a unique azetidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(2S)-3-(1-benzhydrylazetidin-3-ylidene)butan-2-ol |
InChI |
InChI=1S/C20H23NO/c1-15(16(2)22)19-13-21(14-19)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,20,22H,13-14H2,1-2H3/t16-/m0/s1 |
InChI Key |
OFKBOUNUSZIKLP-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Canonical SMILES |
CC(C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions.
Formation of the Butan-2-ol Moiety: The butan-2-ol moiety can be introduced through reduction reactions of corresponding ketones or aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in butan-2-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The azetidine ring and benzhydryl group can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could yield alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol: The enantiomer of the compound, which may have different biological activities.
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one: A related compound with a ketone group instead of a hydroxyl group.
3-(1-Benzhydrylazetidin-3-ylidene)butanoic acid: A related compound with a carboxylic acid group.
Uniqueness
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol is unique due to its specific chiral configuration and the presence of both the azetidine ring and benzhydryl group. These structural features may confer unique biological activities and synthetic utility compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
